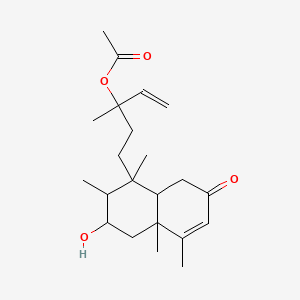
8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the hexahydro-2(1H)-naphthalenone core.
Functional group modifications: Introduction of the acetyloxy, hydroxy, and methyl groups through various organic reactions such as esterification, hydroxylation, and alkylation.
Final assembly: The final step involves the addition of the 3-methyl-4-pentenyl side chain through a series of reactions including olefination and acetylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- (1-acetyloxy-3-hydroxy-6,8a-dimethyl-7-oxo-3-propan-2-yl-2,3a,4,8-tetrahydro-1H-azulen-4-yl) 4-hydroxybenzoate
- Coumarin derivatives
Uniqueness
8-(3-(Acetyloxy)-3-methyl-4-pentenyl)-4a,5,6,7,8,8a-hexahydro-6-hydroxy-4,4a,7,8-tetramethyl-2(1H)-naphthalenone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
11055-86-0 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[5-(3-hydroxy-1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)-3-methylpent-1-en-3-yl] acetate |
InChI |
InChI=1S/C22H34O4/c1-8-20(5,26-16(4)23)9-10-21(6)15(3)18(25)13-22(7)14(2)11-17(24)12-19(21)22/h8,11,15,18-19,25H,1,9-10,12-13H2,2-7H3 |
InChI Key |
RQPYCELBJXFVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2(C(C1(C)CCC(C)(C=C)OC(=O)C)CC(=O)C=C2C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















